Benzyldimethyltetradecylammonium chloride CAS number 139-08-2
Benzyldimethyltetradecylammonium chloride CAS number 139-08-2
An In-depth Technical Guide to Benzyldimethyltetradecylammonium Chloride (CAS 139-08-2)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Benzyldimethyltetradecylammonium chloride (BDTAC), a prominent member of the quaternary ammonium compound (QAC) family. Intended for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with practical applications, safety considerations, and analytical methodologies.
Introduction to Benzyldimethyltetradecylammonium Chloride (BDTAC)
Benzyldimethyltetradecylammonium chloride, also known as Myristalkonium chloride, is a cationic surfactant and a potent antimicrobial agent.[1][2][3] It belongs to the broader class of quaternary ammonium compounds (QACs), which are characterized by a central, positively charged nitrogen atom covalently bonded to four organic groups.[4] In BDTAC, the nitrogen is bonded to a benzyl group, two methyl groups, and a long-chain tetradecyl (C14) alkyl group.[1] This amphipathic structure, featuring a hydrophilic cationic "head" and a long hydrophobic "tail," is the foundation of its surface-active and biocidal properties.[1]
BDTAC is utilized across a wide range of industries, from pharmaceuticals and personal care to industrial disinfection and material science.[2][4] In a research and drug development context, it serves as an antimicrobial preservative in formulations like eye drops, a disinfectant for sterile environments, a surfactant for enhancing solubility, and a phase transfer catalyst in organic synthesis.[5][6][7]
Physicochemical Properties
The physical and chemical characteristics of BDTAC dictate its behavior in various formulations and systems. It is typically available as a white to off-white crystalline powder or solid.[1][8][9]
| Property | Value | Source(s) |
| CAS Number | 139-08-2 | [1] |
| Molecular Formula | C₂₃H₄₂ClN | [1] |
| Molecular Weight | 368.04 g/mol | [10] |
| Appearance | White to off-white crystalline powder/solid | [1][8][9][11] |
| Melting Point | 56-62 °C | [4] |
| Solubility | Soluble in water (>1,000 mg/L) and organic solvents. | [1][4][9] |
| IUPAC Name | benzyl-dimethyl-tetradecylazanium;chloride | [10] |
| Synonyms | Myristalkonium chloride, Tetradecyl dimethyl benzyl ammonium chloride | [8][10] |
Synthesis and Chemical Profile
Established Synthetic Route: The Menshutkin Reaction
The primary industrial synthesis of BDTAC is achieved through a quaternization reaction, a classic example of the Menshutkin reaction.[12] This process involves the alkylation of a tertiary amine.
The synthesis can be conceptualized in two main steps:
-
Formation of the Tertiary Amine: Dimethylamine is reacted with tetradecyl chloride to produce tetradecyldimethylamine.
-
Quaternization: The resulting tetradecyldimethylamine, a tertiary amine, acts as a nucleophile. Its lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of benzyl chloride. This SN2 reaction forms the stable quaternary ammonium salt, BDTAC.[12]
The reaction is typically performed under elevated temperatures, and various solvents can be used to facilitate the process and simplify purification.[13][14]
Caption: Synthesis of BDTAC via quaternization.
Chemical Stability and Reactivity
BDTAC is stable under normal storage conditions.[4][9] As a quaternary ammonium salt, it is generally unreactive towards most acids, oxidants, and electrophiles.[12] However, it can undergo dealkylation in the presence of strong nucleophiles. When heated to decomposition, it can emit toxic fumes of nitrogen oxides and hydrogen chloride.[4]
Mechanism of Antimicrobial Action
The biocidal activity of BDTAC is a direct consequence of its cationic, amphipathic structure. The mechanism is primarily based on the disruption of microbial cell membranes.[5][7][12]
The process can be described in several stages:
-
Adsorption and Binding: The positively charged cationic head of BDTAC is electrostatically attracted to the negatively charged components of the microbial cell surface (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).
-
Hydrophobic Interaction: The long, hydrophobic tetradecyl (C14) tail penetrates the lipid bilayer of the cell membrane. The C14 length is particularly effective against Gram-positive bacteria.[7]
-
Membrane Disruption: The insertion of numerous BDTAC molecules disrupts the ordered structure of the lipid bilayer. This leads to a loss of membrane integrity, compromising its function as a selective permeability barrier.[7]
-
Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions (e.g., K+), metabolites, and nucleic acids.
-
Enzyme Deactivation and Cell Lysis: The disruption of membrane-bound enzymes, critical for processes like respiration, and the overall loss of cellular contents lead to metabolic arrest and ultimately, cell death.[7]
Caption: Mechanism of BDTAC antimicrobial action.
BDTAC is effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as some fungi and viruses.[7] Gram-positive bacteria are generally more susceptible than Gram-negative bacteria.[7]
Applications in Research and Drug Development
Antimicrobial Preservative and Disinfectant
Due to its potent biocidal properties, BDTAC is a key ingredient in disinfectants, sanitizers, and personal care products.[2] In pharmaceutical formulations, particularly ophthalmic and nasal preparations, it is used as a preservative to prevent microbial contamination.[7] Its ability to dissolve the lipid phase of the tear film can also enhance drug penetration, acting as an excipient.[7]
Surfactant and Emulsifying Agent
As a cationic surfactant, BDTAC reduces surface tension.[1][2] This property is leveraged in formulations to create stable emulsions of oil and water, which is critical for the development of creams and lotions.[2] In research, it is used to solubilize proteins and lipids and in the formation of mixed micelles for drug delivery studies.[6]
Phase Transfer Catalyst (PTC)
BDTAC can function as a phase transfer catalyst, facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[6][12] The BDTAC cation forms an ion pair with an aqueous reactant anion. The lipophilic alkyl and benzyl groups carry this ion pair into the organic phase, where it can react with the organic substrate. This catalytic cycle enhances reaction rates for various organic syntheses.[12]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A fundamental experiment to quantify the antimicrobial efficacy of a compound like BDTAC is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Objective: To determine the MIC of BDTAC against Staphylococcus aureus.
Materials:
-
Benzyldimethyltetradecylammonium chloride (BDTAC) stock solution (e.g., 1024 µg/mL in sterile deionized water).
-
Staphylococcus aureus culture (e.g., ATCC 29213) grown overnight in Tryptic Soy Broth (TSB).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or plate reader.
Methodology:
-
Prepare Bacterial Inoculum: Dilute the overnight S. aureus culture in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. Verify the concentration using a spectrophotometer at 600 nm and standard plate counts.
-
Serial Dilution:
-
Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the BDTAC stock solution (1024 µg/mL) to well 1.
-
Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this two-fold serial dilution across the plate to well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 512, 256, ..., 1 µg/mL).
-
Well 11 serves as the growth control (MHB + inoculum, no BDTAC).
-
Well 12 serves as the sterility control (MHB only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL, and the BDTAC concentrations are now halved (e.g., 512, 256, ..., 0.5 µg/mL). The final inoculum density is ~2.5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: Determine the MIC by visually inspecting the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of BDTAC in a well that remains clear (no visible growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Analytical Methodologies
Accurate detection and quantification of BDTAC are essential for quality control, formulation analysis, and environmental monitoring.
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing BDTAC. Coupled with detectors like Diode Array Detectors (DAD) or Mass Spectrometry (LC-MS), it allows for precise separation and quantification, even in complex matrices.[12]
-
Titration Methods: For bulk material and simple formulations, two-phase titration methods can be employed for assay determination.
-
Spectrophotometry: BDTAC can form stable ion pairs with certain reagents, such as cobalt(II) complexes, which can be quantified spectrophotometrically at specific wavelengths.[6][12]
Safety and Toxicology
As a potent biocide, BDTAC requires careful handling. It is classified as harmful if swallowed and can cause severe skin burns and eye damage.[11][15][16]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area to avoid inhalation of the powder.[8][11]
-
Toxicology: The oral LD50 is estimated to be around 500 mg/kg.[16] Ingestion can cause chemical burns to the oral cavity and gastrointestinal tract.[11][15]
-
Environmental Impact: BDTAC is classified as very toxic to aquatic organisms.[15][17] Its release into the environment should be strictly controlled. While it is biodegradable, its persistence in aquatic sediment is a consideration.[7][17]
Conclusion and Future Perspectives
Benzyldimethyltetradecylammonium chloride (CAS 139-08-2) is a versatile and powerful quaternary ammonium compound with a well-established role in science and industry. Its efficacy as an antimicrobial agent, combined with its properties as a surfactant and catalyst, ensures its continued relevance in drug development, pharmaceutical formulations, and advanced material research.
Future research is likely to focus on mitigating the environmental impact of QACs by developing more biodegradable alternatives and exploring novel applications in areas like antimicrobial polymers and advanced drug delivery systems.[12][18] A deeper understanding of its interaction with complex biological systems and the growing concern over antimicrobial resistance will also drive further investigation into its optimized and responsible use.[19]
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